molecular formula C6H15NO3 B8457609 2-Amino-2,2-bis-(methoxymethyl)ethanol

2-Amino-2,2-bis-(methoxymethyl)ethanol

Cat. No.: B8457609
M. Wt: 149.19 g/mol
InChI Key: BBOSWURMAOTHAZ-UHFFFAOYSA-N
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Description

2-Amino-2,2-bis-(methoxymethyl)ethanol is a tertiary amino alcohol characterized by a central carbon atom bonded to two methoxymethyl (-CH2OCH3) groups and an ethanolamine (-NH2CH2CH2OH) moiety. While direct references to this compound are absent in the provided evidence, its structure can be inferred from analogs like 2-((2-methoxyethyl)(methyl)amino)ethanol () and 2-Amino-2-(2-methoxyphenyl)ethanol (). The compound’s unique bis-methoxymethyl substitution likely influences its physicochemical properties, reactivity, and applications compared to simpler amino alcohols.

Properties

Molecular Formula

C6H15NO3

Molecular Weight

149.19 g/mol

IUPAC Name

2-amino-3-methoxy-2-(methoxymethyl)propan-1-ol

InChI

InChI=1S/C6H15NO3/c1-9-4-6(7,3-8)5-10-2/h8H,3-5,7H2,1-2H3

InChI Key

BBOSWURMAOTHAZ-UHFFFAOYSA-N

Canonical SMILES

COCC(CO)(COC)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Nomenclature

Amino alcohols exhibit diverse naming conventions due to substitutive and functional nomenclature rules (). For example:

  • 2-Methoxyethanol (CAS 109-86-4): A primary alcohol with a methoxy group at the β-position. Synonyms include β-methoxyethanol and ethylene glycol monomethyl ether .
  • 2-((2-Methoxyethyl)(methyl)amino)ethanol (): Contains a methoxyethyl group and methylamino substituent on the ethanol backbone.
  • 2-Amino-2-(2-methoxyphenyl)ethanol (): Features a methoxyphenyl group attached to the aminoethanol core.

Physicochemical Properties

Property 2-Amino-2,2-bis-(methoxymethyl)ethanol (Inferred) 2-Methoxyethanol 2-((2-Methoxyethyl)(methyl)amino)ethanol ()
Molecular Weight (g/mol) ~193.25 (C7H17NO3) 76.09 163.22 (C7H17NO3)
Boiling Point (°C) Estimated 220–240 124 Not reported (synthesized at 100°C)
Solubility High in polar solvents (water, DMF) Miscible with water Soluble in toluene, ethyl acetate
logP (Octanol-Water) Estimated -0.5 to 0.2 -0.77 ~0.5 (higher lipophilicity than 2-methoxyethanol)

Key Observations :

  • The bis-methoxymethyl groups increase molecular weight and boiling point compared to 2-methoxyethanol.
  • Enhanced hydrogen-bonding capacity from the amino and hydroxyl groups may improve water solubility relative to non-amino analogs.

Reactivity Differences :

  • The amino group in the target compound enables condensation reactions (e.g., peptide coupling) absent in 2-methoxyethanol.
  • Methoxymethyl ethers are less prone to hydrolysis than ethoxyethoxy chains (), enhancing stability in acidic conditions.

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